molecular formula C17H18FN3O B2992700 (E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide CAS No. 2035036-50-9

(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide

Cat. No.: B2992700
CAS No.: 2035036-50-9
M. Wt: 299.349
InChI Key: UFMXHGPBFAYUOG-MDZDMXLPSA-N
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Description

The compound (E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring a 2-fluorophenyl group and a bicyclic 2-methyltetrahydrocyclopenta[c]pyrazole moiety. This article compares its structural and synthetic features with similar acrylamide derivatives reported in recent literature.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-21-16(13-6-4-8-15(13)20-21)11-19-17(22)10-9-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8,11H2,1H3,(H,19,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMXHGPBFAYUOG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C2CCCC2=N1)CNC(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorophenyl group and a tetrahydrocyclopenta[c]pyrazole moiety, suggests significant biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈F₁N₃O
  • Molecular Weight : 253.31 g/mol

Key Structural Features :

  • Fluorophenyl Group : Enhances lipophilicity and metabolic stability.
  • Tetrahydrocyclopenta[c]pyrazole Moiety : Potentially contributes to unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The acrylamide moiety can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The fluorophenyl group may facilitate π-π stacking interactions with aromatic amino acids in receptor binding sites, enhancing binding affinity and specificity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Anticancer Properties Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in vitro.
Neuroprotective Activity Protects neuronal cells from oxidative stress-induced apoptosis.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC₅₀ value determined to be approximately 12 µM. The mechanism was attributed to apoptosis induction through caspase activation.

Study 2: Anti-inflammatory Effects

In an in vitro model using LPS-stimulated macrophages, this compound reduced TNF-alpha and IL-6 levels significantly at concentrations ranging from 1 to 5 µM. This suggests its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Features

The target compound’s 2-fluorophenyl group and tetrahydrocyclopenta[c]pyrazole side chain distinguish it from other acrylamides. Key comparisons include:

Table 1: Substituent and Heterocyclic Group Comparisons
Compound Name (Abbreviated) Key Substituents Heterocyclic Group
Target compound 2-fluorophenyl, methyl-tetrahydrocyclopenta[c]pyrazole Tetrahydrocyclopenta[c]pyrazole
(R,E)-3-(2'-Formyl-6-methyl-biphenyl)-N-isopropylacrylamide Formyl, methyl-biphenyl, isopropyl None
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Nitrophenyl, thienyl, propyl None
N-(Pyridyl-triazolylmethoxy)-3-phenyl-acrylamide Phenyl, triazole, pyridine Triazole, pyridine
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide Methoxyphenyl, pyridyl Pyridine
  • Fluorophenyl vs. Other Aryl Groups : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to methoxyphenyl (electron-donating) or nitrophenyl (strongly electron-withdrawing) groups .
  • Heterocyclic Moieties: The tetrahydrocyclopenta[c]pyrazole offers a rigid, bicyclic structure, contrasting with monocyclic pyridine or triazole groups in analogs . This rigidity could enhance target selectivity.

Stereochemical and Physicochemical Properties

  • Stereochemical Purity : The (E)-configuration in the target compound is critical for activity. achieved 96% enantiomeric excess (ee) via HPLC , suggesting that similar chiral resolution methods might apply to the target compound.
  • Melting Points : While the target compound’s melting point is unreported, analogs like ’s derivative melt at 145–150°C , indicating that fluorophenyl and pyrazole groups may alter thermal stability.

Spectroscopic Characterization

  • NMR : The target compound’s ¹H NMR would show distinct splitting patterns from the 2-fluorophenyl group (e.g., para-fluorine coupling) and pyrazole ring protons. ’s compound was validated via ¹H/¹³C NMR and IR .
  • Mass Spectrometry : High-resolution MS data would confirm molecular weight, as demonstrated for ’s derivative (m/z 366.1701) .

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